5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole
CAS No.:
Cat. No.: VC18741224
Molecular Formula: C14H17FN2
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17FN2 |
|---|---|
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | 5-fluoro-1-methyl-3-piperidin-4-ylindole |
| Standard InChI | InChI=1S/C14H17FN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-3,8-10,16H,4-7H2,1H3 |
| Standard InChI Key | LQVWVPZIVGZUNP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)F)C3CCNCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole belongs to the indole alkaloid family, featuring a bicyclic aromatic system fused to a piperidine ring. The indole nucleus is substituted at three critical positions:
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Position 1: A methyl group enhances lipophilicity and metabolic stability.
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Position 3: A piperidin-4-yl group introduces conformational flexibility and potential for hydrogen bonding.
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Position 5: A fluorine atom increases electronegativity, influencing binding affinity to biological targets .
The molecular formula is tentatively reported as C₁₃H₁₅FN₂, though independent calculations suggest discrepancies due to the methyl group’s incorporation. Comparative analysis with the non-methylated analog, 5-fluoro-3-(piperidin-4-yl)-1H-indole (PubChem CID: 11769929), highlights how alkylation alters steric and electronic profiles .
Table 1: Structural Comparison with Related Indole Derivatives
| Compound Name | Key Structural Differences | Biological Implications |
|---|---|---|
| 5-Fluoro-3-(piperidin-4-yl)-1H-indole | Lacks 1-methyl group | Reduced metabolic stability |
| 3-(Piperidin-4-yl)-1H-indole | No fluorine or methyl substituents | Lower target selectivity |
| 5-Fluoro-1H-indole | Absence of piperidine and methyl groups | Limited pharmacokinetic optimization |
Synthesis and Analytical Characterization
Synthetic Routes
While explicit protocols for synthesizing 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole are scarce, analogous methods for indole-piperidine hybrids suggest a multi-step approach:
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Indole Core Formation: Fischer indole synthesis using phenylhydrazines and ketones under acidic conditions .
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Fluorination: Electrophilic aromatic substitution at the 5th position using fluorine gas or Selectfluor® .
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Piperidine Coupling: Buchwald-Hartwig amination or Ullmann-type reactions to introduce the piperidin-4-yl group .
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Methylation: Alkylation at the 1st position using methyl iodide or dimethyl sulfate .
Spectroscopic Data
Key spectral signatures inferred from related compounds include:
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¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), piperidine methylenes (δ 1.5–2.8 ppm), and N-methyl singlet (δ 3.1 ppm) .
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MS (ESI+): Predicted molecular ion peak at m/z 233.1 [M+H]⁺ .
Biological Activities and Mechanism of Action
Matrix Metalloproteinase (MMP) Inhibition
Patent literature highlights imide derivatives with indole-piperidine frameworks as potent MMP-9 inhibitors, a subclass implicated in tumor metastasis and inflammatory diseases . The fluorine atom enhances binding to zinc-containing active sites, while the piperidine group facilitates membrane permeability. In vitro studies on analogs demonstrate IC₅₀ values in the low micromolar range .
Neuropharmacological Interactions
Structural similarities to serotonin receptor ligands suggest potential modulation of 5-HT receptors, though empirical data remain limited. Molecular docking studies predict high affinity for 5-HT₂ subtypes due to the indole core’s planar geometry .
Applications in Drug Development
Oncology
MMP-9 inhibition positions this compound as a candidate for adjuvant therapy in cancers with high metastatic potential, such as glioblastoma and triple-negative breast cancer . Preclinical models show reduced tumor invasiveness when MMP-9 activity is suppressed .
Infectious Diseases
The antimalarial activity of piperidine-indole hybrids underscores its utility in combating drug-resistant Plasmodium strains. Hybridization with ferrocene moieties, as seen in related compounds, could further enhance redox-mediated parasiticidal effects .
Central Nervous System (CNS) Disorders
Preliminary evidence suggests cross-reactivity with melatonin receptors, implicating it in circadian rhythm modulation and neurodegenerative disease management .
Challenges and Future Directions
Despite its promise, several hurdles persist:
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Synthetic Complexity: Multi-step synthesis complicates large-scale production.
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Pharmacokinetic Optimization: Balancing lipophilicity (LogP ~2.8) and aqueous solubility remains challenging .
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Target Selectivity: Off-target interactions with related enzymes (e.g., MMP-2) require structural refinement .
Future research should prioritize:
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In Vivo Efficacy Studies: Validating MMP-9 inhibition in animal models.
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Structure-Activity Relationship (SAR) Analysis: Systematically varying substituents to enhance potency.
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